2,7-Dibromo-9-fluorenone
Overview
Description
2,7-Dibromo-9-fluorenone is a chemical compound that plays a significant role in organic synthesis and material science due to its unique structural and electronic properties. It serves as a precursor in the preparation of various conjugated polymers and organic compounds, exhibiting a wide range of applications in electronics and photonics (Uckert et al., 1999).
Synthesis Analysis
The synthesis of 2,7-dibromo-9-fluorenone typically involves direct bromination of fluorenone using bromine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and time, are optimized to achieve high yields. The structure of the synthesized compound is confirmed using spectroscopic methods such as NMR and IR (Zhangtao Zhao, 2006).
Molecular Structure Analysis
The molecular structure of 2,7-dibromo-9-fluorenone has been extensively studied through crystallographic and spectroscopic techniques. The fluorene nucleus is planar, and the bromine atoms are positioned at the 2 and 7 positions, which significantly influence its electronic properties and reactivity (Dorset et al., 1972).
Chemical Reactions and Properties
2,7-Dibromo-9-fluorenone undergoes various chemical reactions, including coupling reactions, nucleophilic substitutions, and polymerization, leading to a wide array of derivatives with diverse applications. Its electron-deficient nature makes it a valuable component in developing electron transport materials and other electronic devices (Ranger et al., 1997).
Physical Properties Analysis
The physical properties of 2,7-dibromo-9-fluorenone, such as solubility, melting point, and optical transparency, are crucial for its application in material science. These properties are influenced by the bromination at the 2 and 7 positions of the fluorenone core. It generally exhibits good solubility in organic solvents and has distinct optical properties conducive to applications in optoelectronic devices (Zhang Shu-jiang et al., 2011).
Chemical Properties Analysis
2,7-Dibromo-9-fluorenone's chemical properties, such as reactivity towards nucleophilic and electrophilic agents, are fundamental for its utility in synthetic chemistry. Its bromo groups make it a versatile starting material for various organic reactions, including Suzuki coupling and other palladium-catalyzed cross-coupling reactions, leading to novel polymers and organic electronics components (Perepichka et al., 2000).
Scientific Research Applications
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Organic Light Emitting Devices (OLEDs)
- Summary of Application : 2,7-Dibromo-9-fluorenone is used as a template for the N-carbazole capped oligofluorenes, which show potential as hole-transporting materials for organic light emitting devices (OLEDs) .
- Results or Outcomes : The materials synthesized using 2,7-Dibromo-9-fluorenone have shown potential in the field of OLEDs, indicating promising results in terms of their hole-transporting capabilities .
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Photoconductive Materials
- Summary of Application : 2,7-Dibromo-9-fluorenone has been used in the preparation of photoconductive nanofibers array films (PNAFs). These PNAFs have excellent green fluorescence and electrical conductivity under light irradiation .
- Methods of Application : The PNAFs are prepared by combining polyvinyl pyrrolidone (PVP), polyacrylonitrile (PAN), polymethyl methacrylate (PMMA), polyoxyethylene (PEO) + PMMA, and polyvinylidene fluoride (PVDF) + PVP polymer substrates with 2,7-dibromo-9-fluorenone (DF) .
- Results or Outcomes : The PNAFs exhibit excellent green fluorescence and electrical conductivity under light irradiation, but no performance under no light irradiation. The transformation of performance can be achieved by the presence or absence of lighting .
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Synthesis of Polyfluorene
- Summary of Application : 2,7-Dibromo-9-fluorenone is used in the preparation of 2,7-poly(spiro[4′,4′-dioctyl-2′,6′-dioxocyclohexane-1′,9-fluorene]), a precursor polymer for the synthesis of 2,7-poly(9-fluorenone) .
- Results or Outcomes : The materials synthesized using 2,7-Dibromo-9-fluorenone have shown potential in the field of polymer synthesis .
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Preparation of Dibenzochrysenes and Geodesic Hydrocarbons
- Summary of Application : Fluorinated fluorenones, which can be derived from 2,7-Dibromo-9-fluorenone, are the starting materials for polyhalogenated dibenzochrysenes as well as for geodesic hydrocarbons .
- Methods of Application : 2,7-Dibromo-1,8-difluoro-9H-fluoren-9-one was converted to 3,14-dibromo-4,13-difluorodibenzo[g,p]chrysene through a novel strategy .
- Results or Outcomes : The conversion of 2,7-Dibromo-1,8-difluoro-9H-fluoren-9-one to dibenzochrysenes and geodesic hydrocarbons represents a new pathway in the synthesis of these compounds .
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Preparation of Polyfluorene
- Summary of Application : 2,7-Dibromo-9-fluorenone is used in the preparation of 2,7-poly(spiro[4′,4′-dioctyl-2′,6′-dioxocyclohexane-1′,9-fluorene]), a precursor polymer for the synthesis of 2,7-poly(9-fluorenone) .
- Results or Outcomes : The materials synthesized using 2,7-Dibromo-9-fluorenone have shown potential in the field of polymer synthesis .
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Preparation of Dibenzochrysenes and Geodesic Hydrocarbons
- Summary of Application : Fluorinated fluorenones, which can be derived from 2,7-Dibromo-9-fluorenone, are the starting materials for polyhalogenated dibenzochrysenes as well as for geodesic hydrocarbons .
- Methods of Application : 2,7-Dibromo-1,8-difluoro-9H-fluoren-9-one was converted to 3,14-dibromo-4,13-difluorodibenzo[g,p]chrysene through a novel strategy .
- Results or Outcomes : The conversion of 2,7-Dibromo-1,8-difluoro-9H-fluoren-9-one to dibenzochrysenes and geodesic hydrocarbons represents a new pathway in the synthesis of these compounds .
Safety And Hazards
Future Directions
2,7-Dibromo-9-fluorenone has potential applications in the development of organic electronic devices due to its high photoluminescence and electroluminescent quantum efficiency . It is also used as a precursor polymer for the synthesis of 2,7-poly (9-fluorenone) .
Relevant Papers The relevant papers retrieved indicate that 2,7-Dibromo-9-fluorenone is used in the preparation of 2,7-poly (spiro [4′,4′-dioctyl-2′,6′-dioxocyclohexane-1′,9-fluorenone]), a precursor polymer for the synthesis of 2,7-poly (9-fluorenone) . It is also used in the development of organic electronic devices .
properties
IUPAC Name |
2,7-dibromofluoren-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Br2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGRCRZFJOXQFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=C2C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293558 | |
Record name | 2,7-Dibromo-9-fluorenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20293558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromo-9-fluorenone | |
CAS RN |
14348-75-5 | |
Record name | 2,7-Dibromo-9-fluorenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14348-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7-Dibromo-9-fluorenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014348755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14348-75-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90687 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,7-Dibromo-9-fluorenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20293558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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